4-(3-Pyridylsulfonyl)benzenamine
Description
4-(3-Pyridylsulfonyl)benzenamine is a benzenamine derivative featuring a pyridine-3-sulfonyl substituent at the para position of the aromatic ring. This compound is of interest in pharmaceutical and materials science due to its structural versatility and reactivity.
Properties
CAS No. |
147696-58-0 |
|---|---|
Molecular Formula |
C11H10N2O2S |
Molecular Weight |
234.28 g/mol |
IUPAC Name |
4-pyridin-3-ylsulfonylaniline |
InChI |
InChI=1S/C11H10N2O2S/c12-9-3-5-10(6-4-9)16(14,15)11-2-1-7-13-8-11/h1-8H,12H2 |
InChI Key |
DRTZAGWWGHUJOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
4-(Cyclopropylsulfonyl)benzenamine (CAS 1147558-13-1)
- Structural Features : Replaces the pyridyl group with a strained cyclopropylsulfonyl moiety.
- Electronic Effects : The cyclopropyl group introduces steric strain and modest electron-withdrawing effects via hyperconjugation, though weaker than pyridyl .
- Reactivity : The sulfonyl group enhances nucleophilic substitution and coupling reactions, similar to pyridylsulfonyl derivatives. Cyclopropyl’s steric bulk may hinder certain reactions .
- Applications: Potential in drug synthesis due to strained ring systems, but lacks pyridine’s coordination sites for metal-binding or enzyme inhibition.
4-(2-Quinolinyl)benzenamine (CAS 22191-97-5)
- Structural Features: Substituted with a quinoline ring instead of pyridylsulfonyl.
- Biological Activity: Enhanced bioactivity in pharmaceutical contexts due to quinoline’s known antimalarial and anticancer properties .
- Solubility : Lower solubility in polar solvents compared to sulfonyl-containing analogs due to increased hydrophobicity.
4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine (CAS 119192-10-8)
- Structural Features : Triazole methyl group replaces sulfonyl-pyridyl.
- Reactivity : Triazole’s nitrogen-rich structure enables coordination chemistry and hydrogen bonding, but lacks sulfonyl’s electrophilic character .
- Applications : Used as a rizatriptan intermediate; differs in mechanism compared to sulfonyl-based compounds, which may target enzymes like dihydrofolate reductase (DHFR) .
4-(3,3,3-Trifluoropropoxy)benzenamine (CAS 1236764-10-5)
- Structural Features : Trifluoropropoxy group (–OCH₂CF₃) instead of sulfonyl-pyridyl.
- Electronic Effects : Strong electron-withdrawing –CF₃ group reduces ring electron density more than sulfonyl.
- Solubility : Increased lipophilicity due to –CF₃, contrasting with sulfonyl’s polar nature .
- Applications : Likely used in agrochemicals or fluorinated pharmaceuticals, diverging from sulfonyl derivatives’ biological targeting.
Key Comparative Data Table
Abbreviations : EWG = Electron-Withdrawing Group.
Research Findings and Mechanistic Insights
- Biological Activity : Pyridylsulfonyl derivatives exhibit DHFR inhibition (e.g., Schiff base hybrids in ), leveraging sulfonyl’s electrophilicity for enzyme active-site binding .
- Corrosion Inhibition : Sulfonyl-containing Schiff bases (e.g., in ) show efficacy in acidic environments, attributed to adsorption via sulfonyl and amine groups .
- Synthetic Routes : Pyridylsulfonyl analogs may be synthesized via sulfonation of thioethers or direct coupling of pyridine-3-sulfonyl chloride with aniline derivatives, contrasting with cyclopropylsulfonyl routes requiring cyclopropane precursors .
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